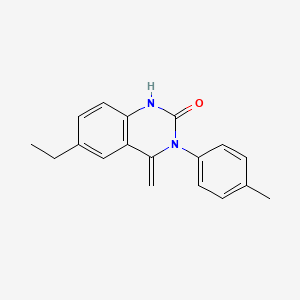![molecular formula C13H16N6O2S B11032569 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B11032569.png)
4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group and a benzenesulfonamide moiety. It is often used in research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a benzenesulfonamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)PHENOL
- N-(4-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-METHYLPROPANAMIDE
- METHYL 4-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETYL)AMINO)BENZOATE
Uniqueness
4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyrimidinyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H16N6O2S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-sulfamoylphenyl)guanidine |
InChI |
InChI=1S/C13H16N6O2S/c1-8-7-9(2)17-13(16-8)19-12(14)18-10-3-5-11(6-4-10)22(15,20)21/h3-7H,1-2H3,(H2,15,20,21)(H3,14,16,17,18,19) |
InChI Key |
JMOQHXGEMPHAGA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)S(=O)(=O)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11032488.png)
![Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-({[(4-benzylpiperazin-1-yl)carbonothioyl]sulfanyl}methyl)pyrimidine-5-carboxylate](/img/structure/B11032490.png)

![Tetraethyl 9'-methoxy-6'-[(3-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032499.png)


![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B11032519.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B11032527.png)
![2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide](/img/structure/B11032531.png)
![1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11032534.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11032539.png)
![4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032548.png)
![Ethyl 7-(3-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032561.png)
![N-(2,5-dimethylphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11032563.png)
